molecular formula C9H18ClNO B2954503 Decahydro-quinolin-4-ol hydrochloride CAS No. 90949-77-2

Decahydro-quinolin-4-ol hydrochloride

Cat. No.: B2954503
CAS No.: 90949-77-2
M. Wt: 191.7
InChI Key: QXQGRJZPPZMIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-quinolin-4-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-quinolin-4-ol hydrochloride typically involves the hydrogenation of quinoline derivatives. One common method includes the reduction of quinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature conditions to achieve complete hydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The product is then purified through crystallization or distillation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Decahydro-quinolin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decahydro-quinolin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of decahydro-quinolin-4-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Comparison with Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a similar structure but lacking the hydrogenation seen in decahydro-quinolin-4-ol hydrochloride.

    Quinolin-4-one: An oxidized derivative of quinoline.

    Hydroxyquinoline: A hydroxylated derivative of quinoline.

Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts different chemical and biological properties compared to its non-hydrogenated counterparts. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQGRJZPPZMIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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